Ethanone, 1-[4-(2-amino-2-methylpropyl)-1-piperazinyl]-
Description
Chemical Structure: The compound features a piperazine core substituted at the 4-position with a 2-amino-2-methylpropyl group and an ethanone moiety.
For example, piperazine reacts with chloroacetyl derivatives in acetonitrile with triethylamine as a base, followed by purification via column chromatography .
Applications: Piperazine-containing ethanones are frequently explored for antimicrobial, antipsychotic, or enzyme-inhibitory activities due to their ability to modulate receptor binding and solubility .
Properties
IUPAC Name |
1-[4-(2-amino-2-methylpropyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-9(14)13-6-4-12(5-7-13)8-10(2,3)11/h4-8,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNUATMLRHMLTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC(C)(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperazine Core Functionalization
The piperazine ring is functionalized at the 4-position with the 2-amino-2-methylpropyl substituent. This is commonly done by reacting a 4-substituted piperazine intermediate with an appropriate amine or amine equivalent.
Reductive Amination: A key method involves reductive amination of a 4-piperazinyl ketone or aldehyde intermediate with 2-amino-2-methylpropyl amine. This reaction is typically catalyzed by a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) in solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature.
Nucleophilic Substitution: Alternatively, the 4-position of piperazine can be functionalized by nucleophilic substitution using a haloalkylamine derivative under basic conditions (e.g., potassium carbonate in DMF at elevated temperatures).
Acetylation to Form Ethanone Moiety
The acetyl group on the piperazine nitrogen is introduced by acylation with acetylating agents such as acetic anhydride or acetyl chloride.
- The reaction is generally performed in the presence of a base like pyridine or triethylamine to neutralize the acid formed during the reaction.
- Typical reaction temperatures range from room temperature to mild heating (~60 °C), and the reaction time varies from 1 hour to several hours depending on scale and conditions.
Representative Preparation Procedure
A representative synthetic sequence for Ethaneone, 1-[4-(2-amino-2-methylpropyl)-1-piperazinyl]- is as follows:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 4-Piperazinyl ethanone intermediate + 2-amino-2-methylpropyl amine, NaBH(OAc)3, DCM, rt, 12 h | Reductive amination to attach 2-amino-2-methylpropyl group | High yield, mild conditions |
| 2 | Acetic anhydride, pyridine, 60 °C, 1 h | Acetylation of piperazine nitrogen to form ethanone moiety | 80-90% yield, purification by crystallization or chromatography |
This approach aligns with methods used in the synthesis of related piperazine derivatives, where reductive amination and acylation are key transformations.
Analytical and Purification Techniques
- Thin Layer Chromatography (TLC): Used to monitor reaction progress.
- Extraction: Organic phases are washed with saturated sodium bicarbonate and brine to remove acidic impurities.
- Drying: Over anhydrous sodium sulfate.
- Purification: Vacuum distillation or silica gel column chromatography.
- Characterization: NMR (1H, 13C), MS, and elemental analysis confirm structure and purity.
Research Findings and Optimization
- The choice of substituent on the piperazine nitrogen and side chain significantly affects the compound's biological activity and synthetic yield.
- Use of mild reducing agents like NaBH(OAc)3 ensures selective reductive amination without over-reduction or side reactions.
- Acetylation under controlled temperature prevents over-acylation or decomposition.
- Solvent choice (e.g., dichloromethane, DMF) and base (e.g., pyridine, triethylamine) are critical for reaction efficiency and product purity.
Summary Table of Key Reagents and Conditions
| Reaction Step | Key Reagents | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Reductive Amination | 2-amino-2-methylpropyl amine, NaBH(OAc)3 | DCM or DCE | Room temp (20-25 °C) | 12 h | Mild reducing agent, selective |
| Acetylation | Acetic anhydride, pyridine | Pyridine or DCM | 25-60 °C | 1-2 h | Controls acetylation, avoids side reactions |
| Work-up | Saturated NaHCO3, brine, Na2SO4 drying | Water, organic solvents | Ambient | - | Purification and isolation |
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[4-(2-amino-2-methylpropyl)-1-piperazinyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Ethanone, 1-[4-(2-amino-2-methylpropyl)-1-piperazinyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as its ability to modulate neurotransmitter activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-(2-amino-2-methylpropyl)-1-piperazinyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function and activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent-Driven Activity Differences
Key Observations:
- Biological Activity: Piperazine-substituted chalcones (cluster 12 in ) generally exhibit lower enzyme inhibition (IC₅₀ > 4.7 μM) compared to non-piperazine derivatives like Cardamonin (IC₅₀ = 4.35 μM). This suggests that bulky piperazine groups may reduce potency in certain contexts but improve pharmacokinetic properties.
- Solubility: Hydrophilic substituents (e.g., dihydroxypropoxy in ) enhance aqueous solubility, whereas aromatic groups (e.g., phenothiazine in Acetophenazine) favor lipid membrane penetration .
Structure-Activity Relationship (SAR)
- Electronegativity and Substitution Patterns: Non-piperazine chalcones with electron-withdrawing groups (e.g., bromine, fluorine) at the para position exhibit lower IC₅₀ values (higher potency) . Piperazine derivatives, while less potent in enzyme inhibition, may improve metabolic stability due to reduced oxidative metabolism .
- Hydrogen Bonding: The 2-amino group in the target compound could act as a hydrogen bond donor, enhancing interactions with biological targets compared to unsubstituted piperazines.
Biological Activity
Ethanone, 1-[4-(2-amino-2-methylpropyl)-1-piperazinyl]- is a compound with significant potential in pharmacological applications, particularly due to its structural characteristics and biological activities. This article provides an in-depth exploration of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound is characterized by a piperazine ring and an ethanone group, which contribute to its biological activity. The structural formula can be summarized as follows:
- Chemical Name: Ethanone, 1-[4-(2-amino-2-methylpropyl)-1-piperazinyl]-
- Molecular Formula: C12H18N2O
- Molecular Weight: 206.29 g/mol
Preliminary studies indicate that Ethanone, 1-[4-(2-amino-2-methylpropyl)-1-piperazinyl]- may function as a modulator of various neurochemical pathways. Its interaction with the UNC-51-like kinase 1 (ULK1) has been highlighted in research, suggesting its role in autophagy regulation. The compound has demonstrated an EC50 of 18.94 nM for ULK1 activation, indicating potent biological activity in cellular models .
Anticancer Properties
Research has shown that this compound can induce cell death in cancer cells through mechanisms involving both autophagy and apoptosis. In MDA-MB-231 breast cancer cells, treatment with the compound resulted in:
- Upregulation of Beclin-1 : A key protein involved in autophagy.
- Increased levels of LC3-I and LC3-II : Indicators of autophagic activity.
- Degradation of p62 : A marker for autophagic flux.
The compound exhibited an IC50 value of 1.66 µM for inducing cell death .
Neuropharmacological Effects
The compound's structural features suggest potential neuropharmacological applications. It may exert effects similar to other piperazine derivatives known for their antipsychotic properties. Further research is necessary to elucidate its specific targets within the central nervous system.
Data Table: Comparative Biological Activity
| Compound Name | Biological Activity | EC50/IC50 Values | Mechanism |
|---|---|---|---|
| Ethanone, 1-[4-(2-amino-2-methylpropyl)-1-piperazinyl]- | Anticancer (TNBC) | EC50 = 18.94 nM (ULK1), IC50 = 1.66 µM (cell death) | Autophagy and apoptosis |
| LYN-1604 hydrochloride | Anticancer (TNBC) | EC50 = 18.94 nM (ULK1) | Autophagy induction |
| Duloxetine | Antidepressant | EC50 = Not specified | Serotonin-norepinephrine reuptake inhibitor |
| Venlafaxine | Antidepressant | EC50 = Not specified | Serotonin-norepinephrine reuptake inhibitor |
Study on Triple-Negative Breast Cancer (TNBC)
In a recent study involving MDA-MB-231 cells treated with Ethanone, 1-[4-(2-amino-2-methylpropyl)-1-piperazinyl]-, researchers observed significant tumor growth inhibition in xenograft models. The study highlighted the compound's ability to modulate pathways associated with cancer cell survival and proliferation .
Neuropharmacological Assessment
Another investigation focused on the neuropharmacological effects of the compound in animal models. Preliminary results indicated potential anxiolytic effects, warranting further exploration into its therapeutic applications for anxiety disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
